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molecular formula C10H12N2 B1645066 2-Amino-2-phenylbutanenitrile

2-Amino-2-phenylbutanenitrile

Cat. No. B1645066
M. Wt: 160.22 g/mol
InChI Key: ORNVMDCWFUHTJT-UHFFFAOYSA-N
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Patent
US06413982B1

Procedure details

A mixture of propiophenone (30 g), KCN (34.5 g) and NH4Cl (30 g) in 180 mL of conc. NH4OH and 120 mL of EtOH is stirred at ambient temperature for 4 days. The reaction mixture is concentrated under vacuum and ether was added to the solid residue. The ether suspension is filtered and solid is washed with ether. Excess 1M of HCl in ether is added to the filtrate to precipitate HCl salt. The white solid is collected by filtration, washed with hexane and ether, and dried to give 29 g of the title compound as HCl salts. The white solid is basified with excess aqueous NaHCO3 and extracted with CH2Cl2. The extract is washed with brine, dried and concentrated to give 19 g of the titled compound as clear oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
34.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=O)[CH2:2][CH3:3].[C-:11]#[N:12].[K+].[NH4+:14].[Cl-]>[NH4+].[OH-].CCO>[NH2:14][C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)([CH2:2][CH3:3])[C:11]#[N:12] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
C(CC)(=O)C1=CC=CC=C1
Name
Quantity
34.5 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
30 g
Type
reactant
Smiles
[NH4+].[Cl-]
Name
Quantity
180 mL
Type
solvent
Smiles
[NH4+].[OH-]
Name
Quantity
120 mL
Type
solvent
Smiles
CCO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at ambient temperature for 4 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under vacuum and ether
ADDITION
Type
ADDITION
Details
was added to the solid residue
FILTRATION
Type
FILTRATION
Details
The ether suspension is filtered
WASH
Type
WASH
Details
solid is washed with ether
ADDITION
Type
ADDITION
Details
Excess 1M of HCl in ether is added to the filtrate
CUSTOM
Type
CUSTOM
Details
to precipitate HCl salt
FILTRATION
Type
FILTRATION
Details
The white solid is collected by filtration
WASH
Type
WASH
Details
washed with hexane and ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
4 d
Name
Type
product
Smiles
NC(C#N)(CC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 29 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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